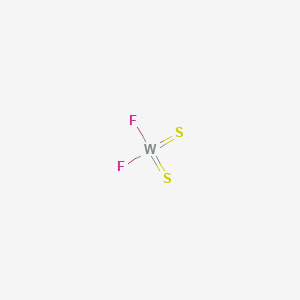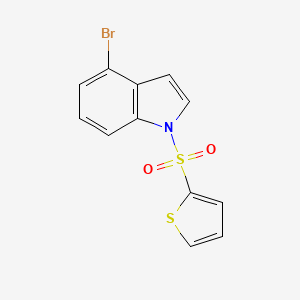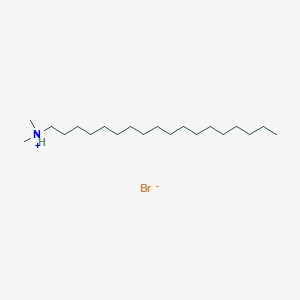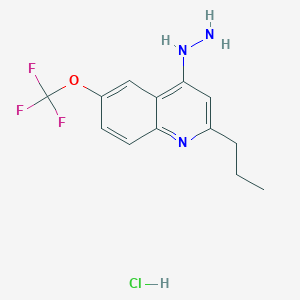
4-(1,2,2-trideuterioethenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2,2-Trideuterioethenyl)pyridine is a deuterated derivative of ethenylpyridine, where three hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific studies, including reaction mechanisms and kinetic isotope effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,2-trideuterioethenyl)pyridine typically involves the deuteration of ethenylpyridine. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under mild conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to achieve efficient deuteration.
化学反応の分析
Types of Reactions
4-(1,2,2-Trideuterioethenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce dihydropyridines.
科学的研究の応用
4-(1,2,2-Trideuterioethenyl)pyridine has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetic isotope effects.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated materials for various applications, including advanced materials and chemical synthesis.
作用機序
The mechanism of action of 4-(1,2,2-trideuterioethenyl)pyridine involves its interaction with molecular targets through isotopic effects. The presence of deuterium can alter the reaction kinetics and pathways, providing insights into the behavior of similar non-deuterated compounds. The molecular targets and pathways involved depend on the specific application and context of the study.
類似化合物との比較
Similar Compounds
Ethenylpyridine: The non-deuterated analog of 4-(1,2,2-trideuterioethenyl)pyridine.
Deuterated Pyridines: Other pyridine derivatives with deuterium substitution at different positions.
Uniqueness
This compound is unique due to its specific deuterium substitution pattern, which provides distinct isotopic properties. This makes it particularly valuable in studies requiring precise isotopic labeling and kinetic isotope effect analysis.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
特性
分子式 |
C7H7N |
|---|---|
分子量 |
108.16 g/mol |
IUPAC名 |
4-(1,2,2-trideuterioethenyl)pyridine |
InChI |
InChI=1S/C7H7N/c1-2-7-3-5-8-6-4-7/h2-6H,1H2/i1D2,2D |
InChIキー |
KFDVPJUYSDEJTH-FUDHJZNOSA-N |
異性体SMILES |
[2H]C(=C([2H])C1=CC=NC=C1)[2H] |
正規SMILES |
C=CC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)




